Norfenfluramine hydrochloride
Overview
Description
Norfenfluramine is a metabolite of the amphetamine analog fenfluramine, which was previously prescribed as an appetite suppressant. The compound interacts with monoamine transporters, particularly serotonin (5-HT) transporters, to release 5-HT from neurons. It also affects norepinephrine (NE) and dopamine (DA) transporters, leading to increased synaptic levels of these neurotransmitters in the cortex. Norfenfluramine has been shown to cause various physiological and behavioral effects, including tremors, rigidity, and hyperthermia, and it can affect serotonin turnover rates in the brain .
Synthesis Analysis
The synthesis of norfenfluramine involves the N-deethylation of fenfluramine. This metabolic process results in the formation of (+)- and (-)-norfenfluramine stereoisomers. The synthesis and metabolism of norfenfluramine have been studied in the context of its effects on serotonin metabolism and its potential to induce serotonin and dopamine release from the vesicular storage pool .
Molecular Structure Analysis
Norfenfluramine's molecular structure allows it to interact with various neurotransmitter transporters. It has a high affinity for 5-HT2A and 5-HT2B receptors, which is significant in its vasoactive properties and its potential to increase blood pressure. The stereochemistry of norfenfluramine is important for its biological activity, as the (+)-stereoisomer has been found to be more potent in certain effects compared to the (-)-stereoisomer .
Chemical Reactions Analysis
Norfenfluramine's chemical reactivity is demonstrated by its ability to induce neurotransmitter release. It acts on the cytoplasmic pool of neurotransmitters and is more potent than its parent drug, fenfluramine, in inducing dopamine release. The release of neurotransmitters by norfenfluramine is partly Ca2+-dependent, suggesting a complex interaction with synaptic vesicles and neurotransmitter storage pools .
Physical and Chemical Properties Analysis
The physical and chemical properties of norfenfluramine contribute to its biological effects. For instance, its lipophilicity allows it to cross the blood-brain barrier and interact with central nervous system targets. The compound's vasoactive properties are linked to its affinity for serotonin receptors, which mediate arterial smooth muscle contraction. Additionally, norfenfluramine's effects on lipogenesis in human adipose tissue have been investigated, although the concentrations required for inhibition in vitro are higher than normal blood levels .
Scientific Research Applications
Brain and Adipose Tissue Distribution
- Norfenfluramine, a metabolite of fenfluramine, exhibits distinct distribution patterns in the brain and adipose tissues of normal and obese mice. This differential distribution may contribute to fenfluramine's varying effectiveness as an anorectic agent in different body types (Bizzi et al., 1978).
Vasoactive Properties
- Norfenfluramine has been shown to possess vasoactive properties, impacting arterial smooth muscle contraction and potentially influencing blood pressure. This effect is primarily mediated through serotonin (5-HT) receptors (Ni et al., 2004).
Modulation of Sigma-1 Receptors
- Norfenfluramine has been found to modulate sigma-1 receptors, contributing to its central nervous system effects. This modulation might play a role in its antiseizure activity, particularly in conditions like Dravet syndrome (Martin et al., 2020).
Cardiac Valvulopathy Association
- Research suggests a possible involvement of serotonin 5-HT2B receptors in cardiac valvulopathy associated with fenfluramine and norfenfluramine. This highlights the need for caution in clinical use due to potential heart risks (Rothman et al., 2000).
Influence on Serotonin Metabolism
- Norfenfluramine affects serotonin metabolism in the brain, indicating its significant impact on neurochemical processes. This could be relevant for understanding its broader pharmacological effects (Fuller & Perry, 1983).
Interactions with Norepinephrine Transporters
- Norfenfluramine is a potent substrate for norepinephrine transporters. This interaction may contribute to its pharmacological profile, including effects on appetite suppression and potential cardiovascular impacts (Rothman et al., 2003).
Role in Serotonergic Responsivity
- Norfenfluramine influences serotonergic responsivity, as observed in studies involving electroconvulsive therapy in patients with major depression. This highlights its potential therapeutic applications in mood and anxiety disorders (Shapira et al., 1992).
properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N.ClH/c1-7(14)5-8-3-2-4-9(6-8)10(11,12)13;/h2-4,6-7H,5,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDLOFBRTWNFAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90986561 | |
Record name | 1-[3-(Trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90986561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Norfenfluramine hydrochloride | |
CAS RN |
673-18-7 | |
Record name | Norfenfluramine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=673-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Norfenfluramine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000673187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[3-(Trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90986561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NORFENFLURAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3005782T7P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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